molecular formula C11H16NO5P B13704714 Methyl 4-(Diethoxyphosphoryl)picolinate

Methyl 4-(Diethoxyphosphoryl)picolinate

Cat. No.: B13704714
M. Wt: 273.22 g/mol
InChI Key: JZRVCWWVJGIQCU-UHFFFAOYSA-N
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Description

Methyl 4-(Diethoxyphosphoryl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a diethoxyphosphoryl group attached to the fourth position of the picolinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(Diethoxyphosphoryl)picolinate typically involves the reaction of picolinic acid derivatives with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(Diethoxyphosphoryl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted picolinates .

Scientific Research Applications

Methyl 4-(Diethoxyphosphoryl)picolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(Diethoxyphosphoryl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 4-(Diethoxyphosphoryl)picolinate can be compared with other picolinate derivatives, such as:

Uniqueness: this compound is unique due to its specific diethoxyphosphoryl group, which imparts distinct chemical and biological properties compared to other picolinate derivatives .

Biological Activity

Methyl 4-(Diethoxyphosphoryl)picolinate is a phosphonic acid derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial research and medicinal chemistry. This compound, characterized by the presence of a diethoxyphosphoryl group attached to a methyl ester of 4-picolinic acid, exhibits significant potential in combating antibiotic-resistant bacterial strains.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H17_{17}N1_{1}O5_{5}P, which includes a pyridine ring that contributes to its pharmacological properties. This compound belongs to the organophosphate class, known for their varied biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve interference with bacterial metabolic pathways or inhibition of enzymes related to cell wall synthesis.

Comparative Biological Activity

A comparative analysis of this compound with similar compounds reveals its enhanced potency:

Compound Name Structure Features Biological Activity
Methyl 4-PicolinatePicolinic acid derivativeMild antimicrobial properties
Diethyl PhosphatePhosphate esterUsed as a pesticide; lower biological specificity
Methyl 4-HydroxymethylpicolinateHydroxymethyl group instead of diethoxyAntimicrobial but less potent than diethoxy variant
This compound Diethoxyphosphoryl groupSignificant antimicrobial activity against resistant strains

The compound's effectiveness against bacteria may stem from its ability to inhibit metallo-beta-lactamases—enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. Studies have shown that this compound can bind with these enzymes, leading to alterations in their activity and thereby enhancing its antimicrobial efficacy .

Case Studies and Research Findings

  • Inhibition Studies :
    • In vitro studies have demonstrated that this compound exhibits low IC50_{50} values against various bacterial enzymes, indicating strong inhibitory potential. For example, compounds derived from this class showed IC50_{50} values ranging from 0.13 μM to 7.7 μM against NDM-1, a common metallo-beta-lactamase .
  • Pharmacokinetic Evaluations :
    • Pharmacokinetic studies suggest that this compound has a favorable profile for further development in antibiotic therapies. Initial evaluations indicate moderate bioavailability with promising metabolic stability .
  • Resistance Mechanisms :
    • Further investigations into the resistance mechanisms employed by bacteria against this compound reveal insights into its potential applications in overcoming antibiotic resistance .

Properties

Molecular Formula

C11H16NO5P

Molecular Weight

273.22 g/mol

IUPAC Name

methyl 4-diethoxyphosphorylpyridine-2-carboxylate

InChI

InChI=1S/C11H16NO5P/c1-4-16-18(14,17-5-2)9-6-7-12-10(8-9)11(13)15-3/h6-8H,4-5H2,1-3H3

InChI Key

JZRVCWWVJGIQCU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC(=NC=C1)C(=O)OC)OCC

Origin of Product

United States

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